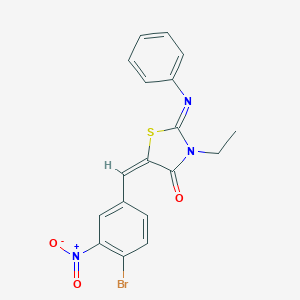![molecular formula C33H32BrN3O2S B297663 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297663.png)
5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the thiazolidinone family, which has been known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may act through multiple pathways, including the inhibition of DNA synthesis and the induction of oxidative stress. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one have been studied in vitro and in vivo. In vitro studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, as well as antibacterial and antifungal activity. In vivo studies have shown that this compound has low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has low toxicity and is well-tolerated in animal models, which makes it a safer alternative to other cytotoxic compounds.
One of the limitations of using this compound in lab experiments is its moderate yield and purity. This can make it difficult to obtain enough material for large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of this compound and identify specific pathways that it targets. This could lead to the development of more targeted cancer therapies.
Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This could help to optimize the dosing and administration of this compound in clinical trials.
Finally, there is a need to study the potential side effects of this compound and identify any toxicities that may limit its clinical use. This could involve the development of new animal models and toxicity assays to evaluate the safety of this compound.
Métodos De Síntesis
The synthesis of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of 5-bromo-1H-indole-3-carbaldehyde, cyclohexanone, and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the thiazolidinone ring. The yield of the reaction is moderate, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
The compound 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that the mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest.
Propiedades
Nombre del producto |
5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C33H32BrN3O2S |
Peso molecular |
614.6 g/mol |
Nombre IUPAC |
(5Z)-5-[(1-benzyl-5-bromoindol-3-yl)methylidene]-3-cyclohexyl-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H32BrN3O2S/c1-2-39-28-16-14-26(15-17-28)35-33-37(27-11-7-4-8-12-27)32(38)31(40-33)19-24-22-36(21-23-9-5-3-6-10-23)30-18-13-25(34)20-29(24)30/h3,5-6,9-10,13-20,22,27H,2,4,7-8,11-12,21H2,1H3/b31-19-,35-33? |
Clave InChI |
NPURKHRYDQWAKJ-NTEOGAKRSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)/S2)C6CCCCC6 |
SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)S2)C6CCCCC6 |
SMILES canónico |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)S2)C6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)